

# **Evaluating Delivery Systems for Casimersen: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Casimersen (Amondys 45®), an antisense phosphorodiamidate morpholino oligomer (PMO), holds promise for a subset of Duchenne muscular dystrophy (DMD) patients with mutations amenable to exon 45 skipping. Administered via intravenous (IV) infusion, it aims to restore the reading frame of the dystrophin gene and produce a truncated, yet functional, dystrophin protein.[1] While this approved delivery method has demonstrated an increase in dystrophin production, the field is actively exploring alternative strategies to enhance efficacy, particularly in tissues like the heart and diaphragm that are critically affected in DMD. This guide provides an objective comparison of the current standard of care with emerging delivery technologies, supported by experimental data.

# Standard Delivery System: Intravenous PMO Infusion

**Casimersen** is delivered systemically as an unconjugated, or "naked," PMO. The approved dosage is 30 mg/kg administered weekly as a 35 to 60-minute intravenous infusion.[2][3] This approach has been shown to increase dystrophin levels in skeletal muscle. In a clinical study, patients receiving **Casimersen** showed an increase in dystrophin protein from a mean of 0.93% of normal at baseline to 1.74% of normal after 48 weeks.[4][5]

Table 1: Clinical Efficacy of Intravenous Casimersen (PMO)



| Metric                                 | Baseline<br>(Mean) | Post-treatment<br>(48 weeks,<br>Mean) | Fold Change | Reference |
|----------------------------------------|--------------------|---------------------------------------|-------------|-----------|
| Dystrophin<br>Protein (% of<br>normal) | 0.93%              | 1.74%                                 | ~1.87       | [4][5]    |

While a significant step forward, the relatively modest levels of dystrophin restoration and the challenges in delivering PMOs to all affected muscle tissues have spurred the development of next-generation delivery platforms.[6]

# Alternative Delivery Systems: Enhancing PMO Efficacy

To overcome the limitations of unconjugated PMOs, researchers are focusing on strategies that improve cellular uptake and tissue targeting. Two prominent approaches are peptideconjugated PMOs (PPMOs) and antibody-oligonucleotide conjugates (AOCs).

#### **Peptide-Conjugated PMOs (PPMOs)**

This strategy involves attaching cell-penetrating peptides (CPPs) to the PMO backbone to facilitate its entry into cells. Several companies are developing proprietary PPMO technologies.

- PepGen's Enhanced Delivery Oligonucleotides (EDOs): PepGen's PGN-EDO51, which targets exon 51, utilizes a proprietary EDO peptide. Preclinical studies in non-human primates demonstrated high levels of exon skipping.[7] A single 30 mg/kg dose of PGN-EDO51 resulted in 78% exon skipping in the biceps and 24% in the heart.[7] Early clinical data from a Phase 1 trial showed mean exon 51 skipping levels of 1.4% in the biceps after a single 10 mg/kg dose.[8] A subsequent Phase 2 trial reported mean exon skipping of 2.15% at week 13 with a 5 mg/kg monthly dose. PepGen is also developing PGN-EDO45 for patients amenable to exon 45 skipping.[9]
- Roche's RC-1001 (formerly from Avidity Life Sciences): This PPMO, which contains a
  proprietary CPP, was evaluated in the mdx mouse model of DMD. A single dose of RC-1001
  led to a dose-dependent increase in exon skipping and dystrophin protein levels.[10] Three



monthly doses of 40 mg/kg resulted in 98.8% exon skipping in the quadriceps and 43.2% in the heart, with corresponding dystrophin protein levels of 38.9% and 8.6% of wild-type, respectively.[10] This was a significant improvement over the unconjugated PMO, which produced less than 5% dystrophin in skeletal muscle and barely detectable levels in the heart and diaphragm at the same dose.[6]

Table 2: Preclinical and Clinical Efficacy of PPMOs



| Delivery<br>System                     | Model/Patie<br>nt<br>Population | Dose                                       | Key<br>Efficacy<br>Endpoint         | Result | Reference |
|----------------------------------------|---------------------------------|--------------------------------------------|-------------------------------------|--------|-----------|
| PepGen<br>PGN-EDO51                    | Non-Human<br>Primates           | 30 mg/kg<br>(single dose)                  | Exon 51<br>Skipping<br>(Biceps)     | 78%    | [7]       |
| Exon 51<br>Skipping<br>(Heart)         | 24%                             | [7]                                        |                                     |        |           |
| DMD Patients                           | 10 mg/kg<br>(single dose)       | Exon 51<br>Skipping<br>(Biceps)            | 1.4% (mean)                         | [8]    |           |
| DMD Patients                           | 5 mg/kg<br>(monthly)            | Exon 51<br>Skipping<br>(Biceps, 13<br>wks) | 2.15%<br>(mean)                     |        |           |
| Roche RC-<br>1001                      | mdx mice                        | 40 mg/kg (3<br>monthly<br>doses)           | Exon 23<br>Skipping<br>(Quadriceps) | 98.8%  | [10]      |
| Dystrophin<br>(% of WT,<br>Quadriceps) | 38.9%                           | [10]                                       |                                     |        |           |
| Exon 23<br>Skipping<br>(Heart)         | 43.2%                           | [10]                                       | _                                   |        |           |
| Dystrophin<br>(% of WT,<br>Heart)      | 8.6%                            | [10]                                       | _                                   |        |           |

# **Antibody-Oligonucleotide Conjugates (AOCs)**



This approach utilizes monoclonal antibodies to target specific receptors on muscle cells, thereby delivering the PMO payload directly to the desired tissue.

- Dyne Therapeutics' FORCE™ Platform: Dyne's platform conjugates a PMO to a fragment antibody (Fab) that binds to the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells.[11][12] Their candidate for exon 51 skipping, DYNE-251, has shown robust exon skipping in non-human primates, particularly in the heart and diaphragm.[11] Preclinical data in mdx mice demonstrated that a single dose of a FORCE-M23D conjugate led to dose-dependent dystrophin expression, reaching up to 90% of wild-type levels in the diaphragm and 78% in the heart.[13]
- Avidity Biosciences' AOC Platform: Avidity's AOC platform also targets the TfR1 receptor to deliver siRNA. While their lead candidate, AOC 1001, is for myotonic dystrophy type 1, the technology demonstrates the potential for targeted delivery of oligonucleotides to muscle.[14] [15][16][17][18] Preclinical studies with AOC 1001 showed successful delivery of siRNAs to a broad range of muscles, including skeletal, cardiac, and smooth muscle.[15][17][18]

Table 3: Preclinical Efficacy of AOCs

| Delivery<br>System                | Model    | Dose        | Key<br>Efficacy<br>Endpoint           | Result | Reference |
|-----------------------------------|----------|-------------|---------------------------------------|--------|-----------|
| Dyne<br>FORCE-<br>M23D            | mdx mice | Single dose | Dystrophin<br>(% of WT,<br>Diaphragm) | 90%    | [13]      |
| Dystrophin<br>(% of WT,<br>Heart) | 78%      | [13]        |                                       |        |           |

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of typical experimental protocols used in the evaluation of these delivery systems.



#### **Animal Models**

- mdx Mouse: The most common mouse model for DMD, which has a nonsense mutation in exon 23 of the murine Dmd gene.
- Non-Human Primates (NHPs): Used for preclinical safety and efficacy studies due to their physiological similarity to humans.

#### **Administration**

 Intravenous (IV) Injection: The standard route of administration for systemic delivery of PMOs and their conjugated counterparts. Doses and frequencies vary depending on the study, ranging from single doses to repeat administrations.[10][19][20][21][22][23][24][25][26]

### **Efficacy Evaluation**

- Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to quantify the percentage of exon skipping in mRNA transcripts isolated from muscle tissue.
- Western Blot: Measures the amount of dystrophin protein produced in muscle tissue, often expressed as a percentage of the level in wild-type animals.
- Immunohistochemistry: Visualizes the localization of dystrophin protein within muscle fibers, indicating proper restoration at the sarcolemma.

## Visualizing the Pathways and Workflows





Click to download full resolution via product page

Caption: A diagram illustrating the different delivery pathways for PMO-based therapies.





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating exon-skipping therapies in preclinical models.

#### Conclusion

The development of enhanced delivery systems for PMO-based therapies represents a significant advancement in the potential treatment of Duchenne muscular dystrophy. While intravenous administration of unconjugated PMOs like **Casimersen** has demonstrated the ability to increase dystrophin production, peptide-conjugated and antibody-mediated delivery



platforms show promise for substantially improving efficacy, particularly in hard-to-reach tissues like the heart. The preclinical data for PPMOs and AOCs are encouraging, suggesting the potential for greater dystrophin restoration at lower doses. As these next-generation therapies progress through clinical trials, they may offer new hope for more meaningful functional benefits for individuals with DMD. Continued research and head-to-head comparative studies will be crucial in determining the optimal delivery strategy for **Casimersen** and other exonskipping oligonucleotides.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AMONDYS 45 | Exon-Skipping Treatment | Healthcare Professionals [sareptadmd.com]
- 2. amondys45.com [amondys45.com]
- 3. sareptadmd.com [sareptadmd.com]
- 4. digital-assets.wellmark.com [digital-assets.wellmark.com]
- 5. AMONDYS 45 (casimersen) [amondys45.com]
- 6. Good news for the mdx mouse community: Improved dystrophin restoration after skipping mouse dystrophin exon 23 PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. PepGen Reports Positive Data from Phase 1 Trial of [globenewswire.com]
- 9. musculardystrophynews.com [musculardystrophynews.com]
- 10. A cell-penetrating peptide enhances delivery and efficacy of phosphorodiamidate morpholino oligomers in mdx mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. jettfoundation.org [jettfoundation.org]
- 13. parentprojectmd.org [parentprojectmd.org]
- 14. Avidity muscles into positive phase I/II data with lead candidate AOC-1001 | BioWorld [bioworld.com]

### Validation & Comparative





- 15. Avidity Biosciences Announces New Positive AOC 1001 Data Demonstrating Improvement in Multiple Additional Functional Endpoints and Favorable Long-term Safety and Tolerability in People with Myotonic Dystrophy Type 1 [prnewswire.com]
- 16. jettfoundation.org [jettfoundation.org]
- 17. Avidity Biosciences Announces Positive AOC 1001 Long-term Data Showing Reversal of Disease Progression in People Living with Myotonic Dystrophy Type 1 Across Multiple Endpoints; Same Key Endpoints Agreed for Phase 3 HARBOR™ Trial - BioSpace [biospace.com]
- 18. Avidity Announces Positive AOC 1001 Phase 1/2 MARINA Data Demonstrating First-Ever Successful Targeted Delivery of RNA to Muscle - Revolutionary Advancement for the Field of RNA Therapeutics [drug-dev.com]
- 19. Highly efficient in vivo delivery of PMO into regenerating myotubes and rescue in lamininα2 chain-null congenital muscular dystrophy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Prevention of exercised induced cardiomyopathy following Pip-PMO treatment in dystrophic mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Morpholino-induced exon skipping stimulates cell-mediated and humoral responses to dystrophin in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating Delivery Systems for Casimersen: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602489#evaluating-different-delivery-systems-for-casimersen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com